molecular formula C13H16N2 B13210886 4-[(Cyclopentylamino)methyl]benzonitrile

4-[(Cyclopentylamino)methyl]benzonitrile

Cat. No.: B13210886
M. Wt: 200.28 g/mol
InChI Key: YGOBJQBRAFXJMB-UHFFFAOYSA-N
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Description

4-[(Cyclopentylamino)methyl]benzonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a cyclopentylamino group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopentylamino)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with cyclopentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

4-Chloromethylbenzonitrile+CyclopentylamineThis compound+HCl\text{4-Chloromethylbenzonitrile} + \text{Cyclopentylamine} \rightarrow \text{this compound} + \text{HCl} 4-Chloromethylbenzonitrile+Cyclopentylamine→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Cyclopentylamino)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-[(Cyclopentylamino)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, with a simpler structure and different reactivity.

    4-Methylbenzonitrile: A derivative with a methyl group instead of a cyclopentylamino group.

    4-Aminobenzonitrile: Contains an amino group directly attached to the benzene ring.

Uniqueness: 4-[(Cyclopentylamino)methyl]benzonitrile is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzonitrile derivatives may not be suitable .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]benzonitrile

InChI

InChI=1S/C13H16N2/c14-9-11-5-7-12(8-6-11)10-15-13-3-1-2-4-13/h5-8,13,15H,1-4,10H2

InChI Key

YGOBJQBRAFXJMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)C#N

Origin of Product

United States

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